molecular formula C6H10BrFO B13536389 3-(2-Bromo-1-fluoroethyl)oxolane

3-(2-Bromo-1-fluoroethyl)oxolane

Cat. No.: B13536389
M. Wt: 197.05 g/mol
InChI Key: XNXDHBSKQIUYQZ-UHFFFAOYSA-N
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Description

3-(2-Bromo-1-fluoroethyl)oxolane is a chemical compound that has recently garnered attention in various fields of science and industry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-1-fluoroethyl)oxolane typically involves the reaction of oxolane with 2-bromo-1-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-1-fluoroethyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted oxolanes with various functional groups.

    Oxidation Reactions: Products include oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and simpler hydrocarbons.

Scientific Research Applications

3-(2-Bromo-1-fluoroethyl)oxolane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-1-fluoroethyl)oxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to form strong bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-1-fluoroethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.

    3-(2-Bromo-1-chloroethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Fluoroethyl)oxolane: Lacks the bromine atom, making it less reactive in certain reactions

Uniqueness

The combination of these halogens allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(2-bromo-1-fluoroethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrFO/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDHBSKQIUYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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